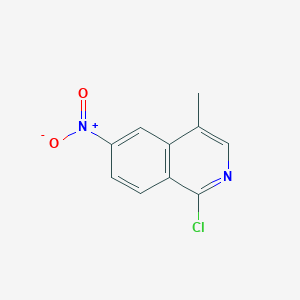

1-Chloro-4-methyl-6-nitroisoquinoline

Description

Properties

IUPAC Name |

1-chloro-4-methyl-6-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-5-12-10(11)8-3-2-7(13(14)15)4-9(6)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQVNDGXSBWYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methyl-6-nitroisoquinoline can be synthesized through several methods. One common approach involves the nitration of 1-chloro-4-methylisoquinoline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methyl-6-nitroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon or platinum oxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Products include 1-azido-4-methyl-6-nitroisoquinoline or 1-thio-4-methyl-6-nitroisoquinoline.

Reduction: The major product is 1-chloro-4-methyl-6-aminoisoquinoline.

Oxidation: The major product is 1-chloro-4-carboxy-6-nitroisoquinoline.

Scientific Research Applications

1-Chloro-4-methyl-6-nitroisoquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme mechanisms and interactions.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methyl-6-nitroisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Differences :

- Substituents : Chloro (position 1), methoxy (position 6).

- Molecular Formula: C₁₀H₈ClNO.

Properties :

- Physical State : Pale yellow to brown solid.

- Solubility: Moderately soluble in ethanol and dichloromethane; low water solubility .

- Reactivity : The methoxy group (electron-donating) enhances aromatic ring nucleophilicity compared to the nitro group (electron-withdrawing) in the target compound.

1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6)

Structural Differences :

- Substituents : Chloro (position 1), methyl (position 6), nitro (position 5).

- Molecular Formula : C₁₀H₇ClN₂O₂ (same as the target compound but with substituents at different positions).

Properties :

- Physical State: Not explicitly reported, but nitro groups typically reduce solubility in polar solvents.

- Safety Data: Requires precautions for inhalation and skin contact, as noted in its safety data sheet .

Reactivity : The nitro group at position 5 may alter regioselectivity in reactions compared to the target compound’s nitro group at position 6.

Other Structural Analogues

- 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate: A non-isoquinoline heterocycle with bromo and carboxylate substituents, highlighting divergent applications in coordination chemistry .

- Unsubstituted Isoquinoline: Lacks functional groups, rendering it less reactive but more volatile compared to halogenated/nitro derivatives.

Comparative Data Table

Q & A

Q. What are the key synthetic routes for 1-chloro-4-methyl-6-nitroisoquinoline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves sequential functionalization of the isoquinoline scaffold. A validated approach includes:

Cyclization : Formation of the isoquinoline core using precursors like 4-methoxyaniline, followed by nitration and chlorination steps .

Nitration : Controlled addition of nitric acid or mixed acids at low temperatures (0–5°C) to minimize over-nitration.

Chlorination : Use of POCl₃ or SOCl₂ under reflux conditions to introduce the chloro substituent.

Optimization : Reaction yields (65–80%) depend on stoichiometry, solvent polarity (e.g., chlorobenzene for high-temperature stability), and purification via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group deshielding effects) and monitors reaction progress .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 216.068 g/mol for related chlorinated isoquinolines) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitors reaction completion using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reaction pathways for nitro-chlorinated isoquinolines?

Discrepancies in yields (e.g., 65% vs. 80%) often arise from:

- Reagent Purity : Trace impurities in starting materials (e.g., 4-methoxyaniline) can alter reaction kinetics.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate nitration but increase side reactions.

- Temperature Control : Exothermic nitration requires precise cooling to avoid decomposition.

Methodology : Systematic Design of Experiments (DoE) using fractional factorial designs can isolate critical variables .

Q. What strategies ensure accurate crystallographic analysis of this compound derivatives?

- Data Collection : Use high-resolution synchrotron X-ray sources for small-molecule crystals.

- Refinement Software : SHELXL (via SHELX suite) is preferred for robust refinement of hydrogen bonding networks and thermal parameters .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify intermolecular interactions (e.g., R₂²(8) motifs in nitro groups) .

Q. How does the nitro group in this compound influence its intermolecular interactions?

The nitro group acts as a hydrogen-bond acceptor, forming directional interactions with proton donors (e.g., NH in amines). These interactions:

- Stabilize crystal packing, as seen in related quinoline derivatives with similar substituents .

- Enhance solubility in polar solvents (e.g., DMSO) due to dipole-dipole interactions.

Experimental Validation : Use Cambridge Structural Database (CSD) queries to compare bond lengths and angles with analogous structures .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- In Vitro Assays : Screen against bacterial strains (e.g., Mycobacterium tuberculosis) using microdilution methods (MIC ≤ 1 µg/mL for active compounds) .

- Control Experiments : Include positive controls (e.g., ciprofloxacin) and solvent-only blanks to validate results.

- Mechanistic Studies : Molecular docking to assess binding affinity with target enzymes (e.g., PI3K/mTOR inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.